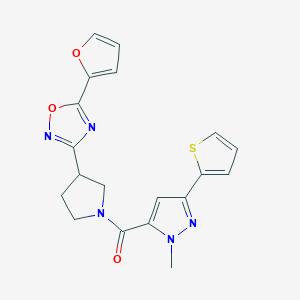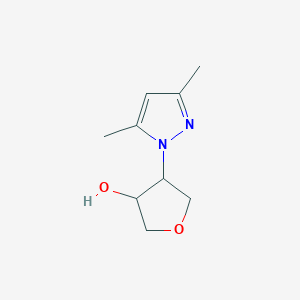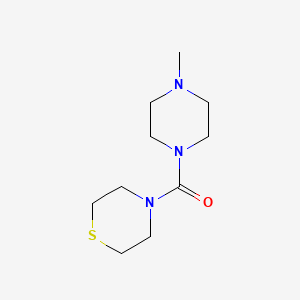![molecular formula C15H20Cl2N2 B2835462 2-[(3,4-Dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane CAS No. 2375271-41-1](/img/structure/B2835462.png)
2-[(3,4-Dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3,4-Dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane” is a chemical compound with the CAS Number: 2375271-41-1 . It has a molecular weight of 299.24 and its IUPAC name is 2-(3,4-dichlorobenzyl)-2,7-diazaspiro[4.5]decane . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H20Cl2N2/c16-13-3-2-12(8-14(13)17)9-19-7-5-15(11-19)4-1-6-18-10-15/h2-3,8,18H,1,4-7,9-11H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 299.24 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity of Chlorinated Compounds
Environmental Persistence and Toxicity : Chlorophenols, including compounds similar to the one , have been evaluated for their impact on the aquatic environment. These studies found that chlorophenols can have moderate to considerable toxicity to mammalian and aquatic life, with their persistence in the environment varying based on the presence of capable microflora for biodegradation. Bioaccumulation is generally low, but these compounds can have a significant organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).
Occupational Exposure to Chlorinated Solvents : Occupational exposure to chlorinated aliphatic solvents has been associated with various adverse health effects, including toxicity to the central nervous system and potential carcinogenicity. Despite reductions in exposure limits in some countries, definitive studies to understand the full impact of these solvents are needed (A. Ruder, 2006).
Degradation and Removal Techniques : Research on zero valent iron and bimetallic systems for the degradation of chlorophenols highlights potential methods for efficiently removing these toxic compounds from the environment. The mechanisms of removal include dechlorination, sorption, and co-precipitation, pointing to advanced methods for mitigating the environmental impact of chlorinated compounds (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Analytical Methods for Detection and Analysis : Analytical methods for detecting chlorophenols and their metabolites are crucial for understanding their distribution and impact. Techniques include gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry, highlighting the importance of robust analytical tools in environmental and health-related studies of chlorinated compounds (C. Crews et al., 2013).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2/c16-13-3-2-12(8-14(13)17)9-19-7-5-15(11-19)4-1-6-18-10-15/h2-3,8,18H,1,4-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYRDICJDVYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC(=C(C=C3)Cl)Cl)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B2835380.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)



![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2835387.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2835388.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)
![N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide](/img/structure/B2835395.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)